Cas no 91642-62-5 (2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid)

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-hydroxy-5-(1-piperidinylsulfonyl)-
- 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
- 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
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- MDL: MFCD00539986
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB413951-1 g |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 1g |
€188.00 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385108-1g |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 97% | 1g |
¥2156.00 | 2024-04-25 | |
abcr | AB413951-500mg |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 500mg |
€168.00 | 2023-09-05 | ||
Crysdot LLC | CD11017100-5g |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 97% | 5g |
$349 | 2024-07-19 | |
TRC | H250735-2000mg |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 2g |
$ 615.00 | 2022-06-04 | ||
abcr | AB413951-1g |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 1g |
€192.00 | 2023-09-05 | ||
A2B Chem LLC | AJ07842-20mg |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 95% | 20mg |
$237.00 | 2024-07-18 | |
A2B Chem LLC | AJ07842-500mg |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | >95% | 500mg |
$384.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385108-5g |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 97% | 5g |
¥6149.00 | 2024-04-25 | |
TRC | H250735-500mg |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |
91642-62-5 | 500mg |
$ 235.00 | 2022-06-04 |
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acidに関する追加情報
Introduction to 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic Acid (CAS No. 91642-62-5)
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, identified by its CAS number 91642-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonylbenzoic acids, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a hydroxyl group and a piperidin-1-ylsulfonyl moiety, contribute to its unique chemical properties and make it a valuable candidate for further investigation.
The synthesis and characterization of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid have been the focus of several recent studies aimed at exploring its pharmacological effects. The compound's molecular structure suggests that it may interact with various biological targets, making it a promising candidate for the development of new drugs. Specifically, the sulfonyl group is known to enhance binding affinity to certain enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding interactions, further influencing its biological activity.
In recent years, there has been a growing interest in the development of novel compounds that can modulate inflammatory pathways and combat chronic diseases. 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid has been investigated for its potential role in inhibiting key enzymes involved in inflammation, such as COX-2 and LOX. Preliminary studies have shown that this compound exhibits significant anti-inflammatory properties, making it a candidate for the treatment of conditions like arthritis and other inflammatory disorders.
The piperidin-1-ylsulfonyl moiety in the structure of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is particularly noteworthy, as it has been shown to enhance the solubility and bioavailability of related compounds. This feature makes it an attractive scaffold for drug design, allowing for better absorption and distribution within the body. Additionally, the hydroxyl group can be further functionalized to improve pharmacokinetic properties, leading to more effective therapeutic outcomes.
Recent advances in computational chemistry have enabled researchers to predict the binding affinities and interactions of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein targets involved in inflammation and pain signaling. These findings provide a strong rationale for further exploration of its therapeutic potential.
The pharmaceutical industry has been particularly interested in sulfonylbenzoic acids due to their broad spectrum of biological activities. 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is no exception, with its potential applications ranging from anti-inflammatory agents to pain relievers. The compound's ability to modulate multiple signaling pathways makes it a versatile tool for drug discovery and development.
In conclusion, 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No. 91642-62-5) represents a promising candidate for further research in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable compound for the development of new drugs targeting inflammation, pain, and other chronic diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in future medical treatments.
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